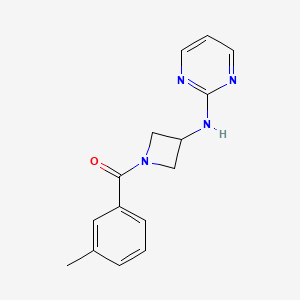

![molecular formula C14H8ClFN2OS B2860655 N-(6-氯苯并[d]噻唑-2-基)-2-氟苯甲酰胺 CAS No. 79091-18-2](/img/structure/B2860655.png)

N-(6-氯苯并[d]噻唑-2-基)-2-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

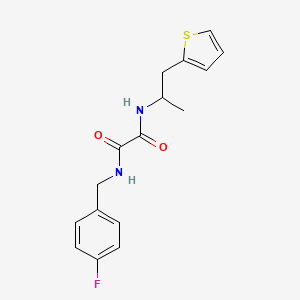

“N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide” is a chemical compound that belongs to the benzothiazole class . It has been synthesized and evaluated for various pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with appropriate aromatic acids . The process involves dissolving the compounds in phosphorus oxychloride and refluxing for a certain period . The yield of the synthesis process is generally satisfactory .

Molecular Structure Analysis

The molecular structure of “N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide” and its derivatives are complex and involve multiple steps . These reactions are generally carried out under controlled conditions to ensure the desired product is obtained .

科学研究应用

Anti-inflammatory and Analgesic Applications

Compounds derived from N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide have been studied for their potential anti-inflammatory and analgesic effects. These compounds are believed to work by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation and pain . The derivatives have shown significant activity in experimental models, suggesting their potential use in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles .

Antimicrobial Activity

Derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have demonstrated activity against various bacterial strains, including Enterococcus faecalis, which is known for hospital-acquired infections . This suggests the compound’s potential application in creating new antibiotics to combat resistant bacterial strains.

Anticonvulsant Effects

Research has indicated that certain synthesized derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide exhibit anticonvulsant properties. These compounds have been tested in vivo for their ability to prevent seizures, which could lead to their use in treating epilepsy or other seizure-related disorders .

Ulcerogenic Activity

The ulcerogenic action of N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide derivatives on the gastrointestinal mucosa has been found to be low compared to standard NSAIDs . This suggests that these compounds could be developed into safer alternatives for pain and inflammation management without the common side effects of gastrointestinal irritation.

Lipid Peroxidation Inhibition

Some derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide have been evaluated for their ability to inhibit lipid peroxidation . This is a process that can lead to cell damage and is involved in various diseases. Inhibiting lipid peroxidation could therefore have therapeutic applications in preventing or treating conditions associated with oxidative stress.

Antifungal Properties

The synthesized derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide have also been tested for their antifungal activities. Some compounds showed moderate to good inhibition against fungal strains, indicating their potential use in developing antifungal therapies .

作用机制

While the exact mechanism of action of “N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide” is not specified in the retrieved papers, similar compounds have been found to exhibit anti-inflammatory and analgesic activities . These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

未来方向

The future directions for “N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide” and its derivatives could involve further pharmacological evaluations to explore their potential as therapeutic agents . Additionally, further studies could be conducted to optimize the synthesis process and improve the yield .

属性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS/c15-8-5-6-11-12(7-8)20-14(17-11)18-13(19)9-3-1-2-4-10(9)16/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOIMNOKLCUTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

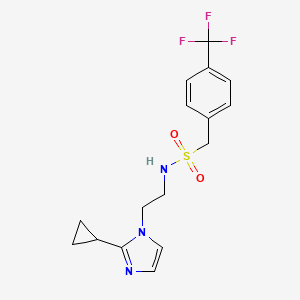

![2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860578.png)

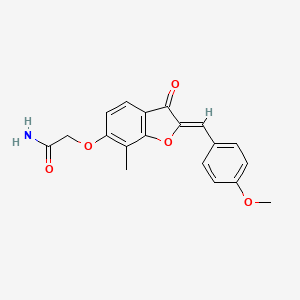

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)

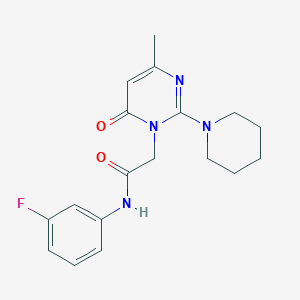

![1-(5-Fluoropyrimidin-2-yl)-4-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B2860585.png)

![3-benzyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860589.png)

[2-(pyridin-4-yl)ethyl]amine](/img/structure/B2860592.png)

![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2860593.png)